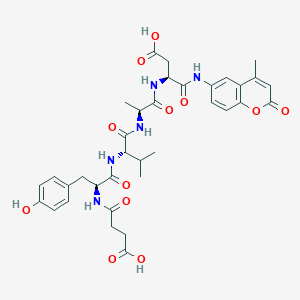

Suc-Tyr-Val-Ala-Asp-AMC

Übersicht

Beschreibung

Suc-Tyr-Val-Ala-Asp-AMC: is a synthetic peptide compound composed of five amino acids: sucrose (Suc), tyrosine (Tyr), valine (Val), alanine (Ala), and aspartic acid (Asp), with AMC (aminomethylcoumarin) as a fluorogenic label. This compound is often used in biochemical and pharmaceutical research due to its specific properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Tyr-Val-Ala-Asp-AMC typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (sucrose) to a solid resin, followed by sequential addition of the remaining amino acids (tyrosine, valine, alanine, and aspartic acid) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP). The final step involves the attachment of AMC to the N-terminus of the peptide chain.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring consistency and efficiency. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Suc-Tyr-Val-Ala-Asp-AMC can undergo various chemical reactions, including:

Oxidation: : The tyrosine residue can be oxidized to form dityrosine.

Reduction: : The disulfide bonds in the peptide can be reduced to free thiols.

Substitution: : The amino groups in the peptide can undergo acylation or alkylation reactions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: : Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

Substitution: : Acylating agents such as acetic anhydride or alkylating agents like methyl iodide are used.

Major Products Formed

Oxidation: : Dityrosine

Reduction: : Reduced disulfide bonds

Substitution: : Acetylated or alkylated amino groups

Wissenschaftliche Forschungsanwendungen

Suc-Tyr-Val-Ala-Asp-AMC is widely used in scientific research due to its unique properties. It serves as a substrate for various proteases, making it valuable in enzyme assays and studies of proteolytic activity. Additionally, it is used in drug discovery and development, particularly in the screening of protease inhibitors. Its fluorogenic label (AMC) allows for easy detection and quantification in biochemical assays.

Wirkmechanismus

The mechanism of action of Suc-Tyr-Val-Ala-Asp-AMC involves its interaction with proteases. The peptide sequence is specifically designed to be cleaved by certain proteases, releasing the AMC fluorophore. This fluorescence can be measured, providing a quantitative assessment of protease activity. The molecular targets and pathways involved depend on the specific protease being studied.

Vergleich Mit ähnlichen Verbindungen

Suc-Tyr-Val-Ala-Asp-AMC is similar to other fluorogenic peptide substrates used in protease research, such as Z-Arg-Arg-AMC and Boc-Val-Leu-Arg-AMC. its unique sequence and the presence of sucrose make it distinct in terms of specificity and sensitivity. The sucrose residue enhances solubility and stability, while the AMC label provides a high signal-to-noise ratio in fluorescence assays.

Conclusion

This compound is a versatile and valuable compound in scientific research, particularly in the study of proteases. Its unique structure and properties make it an essential tool in biochemical assays and drug discovery. Understanding its preparation, reactions, and applications can help researchers harness its full potential in various fields of science.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Suc-Tyr-Val-Ala-Asp-AMC (also referred to as Suc-YYVA-AMC) is a synthetic peptide substrate commonly used in biochemical assays to study proteolytic enzymes, particularly caspases and other peptidases. Its structure allows it to be cleaved by specific enzymes, releasing the fluorescent moiety 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured. This compound has been extensively studied for its biological activity, especially in the context of apoptosis and protease activity.

This compound is designed to mimic the natural substrates of caspases, which are crucial in the apoptotic pathway. The cleavage of this substrate by caspases results in the release of AMC, providing a measurable output that reflects enzyme activity. The specificity of this substrate for caspases makes it a valuable tool in apoptosis research.

Enzyme Activity Profiling

Research has shown that this compound can effectively differentiate between various caspase activities. For instance, studies utilizing this substrate have demonstrated its utility in measuring caspase-3 and caspase-7 activities in cellular models exposed to apoptotic stimuli.

Table 1: Enzyme Specificity and Activity

| Enzyme | Substrate Used | Activity Measured | Reference |

|---|---|---|---|

| Caspase-3 | This compound | Cleavage activity | |

| Caspase-7 | This compound | Cleavage activity | |

| Calpain | This compound | Proteolytic activity |

Case Studies

- Apoptosis Induction in Cancer Cells : A study evaluated the effect of chemotherapeutic agents on cancer cell lines using this compound to measure caspase activation. Results indicated a significant increase in fluorescence, correlating with increased apoptosis rates .

- Neurodegenerative Disease Models : In models of neurodegeneration, researchers used this compound to assess the role of oxidative stress in modulating apoptotic pathways. The findings suggested that oxidative stress inhibits caspase activity, impacting cell survival .

- Inhibition Studies : The effectiveness of various inhibitors on caspase activity was assessed using this compound as a substrate. Inhibitors such as Z-VAD-FMK showed a marked decrease in AMC release, confirming their role as effective caspase inhibitors .

Research Findings

Recent studies have highlighted the importance of this compound in understanding proteolytic pathways:

- Proteasome Activity : The compound has been utilized to measure proteasome activities in various cellular contexts, revealing insights into how proteasomal degradation affects cell cycle regulation and apoptosis .

- Stress Response Mechanisms : Investigations into cadmium-induced stress responses have employed this compound to demonstrate changes in proteolytic activity under toxic conditions, providing insights into cellular defense mechanisms against heavy metal exposure .

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N5O12/c1-17(2)31(40-34(50)24(38-27(42)11-12-28(43)44)14-20-5-8-22(41)9-6-20)35(51)36-19(4)32(48)39-25(16-29(45)46)33(49)37-21-7-10-26-23(15-21)18(3)13-30(47)52-26/h5-10,13,15,17,19,24-25,31,41H,11-12,14,16H2,1-4H3,(H,36,51)(H,37,49)(H,38,42)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t19-,24-,25-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAJTBFRWQDBOB-NOOYZMCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41N5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.